5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride

Description

Structural Characterization and Molecular Analysis

IUPAC Nomenclature and Stereochemical Configuration

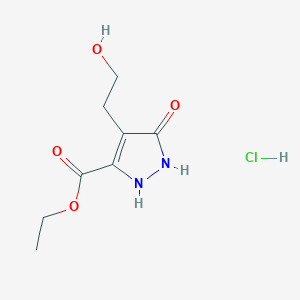

The compound’s systematic IUPAC name is ethyl 5-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate hydrochloride , reflecting its pyrazole core substituted at positions 3, 4, and 5. The molecular formula is C₈H₁₃ClN₂O₄ , with a molecular weight of 236.65 g/mol . Key structural features include:

- A pyrazole ring (1H-pyrazole) with nitrogen atoms at positions 1 and 2.

- A hydroxyethyl group (-CH₂CH₂OH) at position 4.

- A carboxylic acid ethyl ester (-COOEt) at position 3.

- A hydroxyl group (-OH) at position 5.

- A hydrochloride salt form, indicated by the chloride counterion.

The absence of chiral centers in the molecule precludes stereoisomerism, simplifying its stereochemical analysis. The planar pyrazole ring and substituent orientations were confirmed via computational modeling (InChIKey: WUBZYGQBLXISJZ-UHFFFAOYSA-N).

Table 1: Molecular Properties

Spectroscopic Characterization

FT-IR Spectroscopy

The infrared spectrum exhibits characteristic absorption bands:

- O-H Stretch : Broad peak at 3200–3400 cm⁻¹ (hydroxyethyl and phenolic -OH groups).

- C=O Stretch : Strong band at 1700–1720 cm⁻¹ (ester carbonyl).

- C-O Stretch : Peaks at 1200–1250 cm⁻¹ (ester and ether linkages).

- Pyrazole Ring Vibrations : Bands at 1550–1600 cm⁻¹ (C=N and C=C stretches).

NMR Spectroscopy

- ¹H NMR (DMSO-d₆) :

- ¹³C NMR :

UV-Vis Spectroscopy

The compound shows a λₘₐₐ at 270–280 nm in ethanol, attributed to π→π* transitions in the conjugated pyrazole-ester system.

X-ray Crystallographic Studies of Pyrazole Core

While X-ray crystallographic data for this specific compound is unavailable, studies on analogous pyrazole derivatives (e.g., ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate ) reveal:

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

Key Observations :

- The hydroxyethyl group in the target compound improves water solubility compared to non-polar analogs.

- The hydrochloride salt form enhances stability and crystallinity, critical for pharmaceutical formulations.

- Positional isomerism (e.g., ester at C3 vs. C4) significantly affects electronic distribution and reactivity.

Properties

IUPAC Name |

ethyl 4-(2-hydroxyethyl)-5-oxo-1,2-dihydropyrazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4.ClH/c1-2-14-8(13)6-5(3-4-11)7(12)10-9-6;/h11H,2-4H2,1H3,(H2,9,10,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBZYGQBLXISJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NN1)CCO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The hydroxyethyl group is introduced through a subsequent reaction with ethylene oxide. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxy and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can modulate enzymatic activities and interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

The pharmacological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Key Observations:

- Position of Hydroxyl Groups : The target compound’s 5-OH group distinguishes it from Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (3-OH), which may alter hydrogen-bonding interactions and solubility .

- Hydrophilicity vs.

- Salt Form : The hydrochloride salt in the target compound and the benzofuran derivative () contrasts with neutral esters in other analogs, likely influencing bioavailability and stability .

Pharmacological and Functional Comparisons

- Analgesic/Anti-inflammatory Activity : 3-Methylsulfanyl pyrazole esters () demonstrated significant analgesic effects in rodent models, likely due to sulfanyl group interactions with pain receptors . The target compound’s hydroxyethyl group may modulate similar pathways but with altered potency.

- Microbial and Flavor Correlations : Esters like benzoic acid 2-hydroxy-ethyl ester () correlate with microbial activity in food fermentation, suggesting pyrazole esters could influence microbial metabolism in bioactive contexts .

- Structural Complexity and Bioactivity : The benzofuran derivative () has a larger molecular weight (429.94 vs. 200.19) and a fused ring system, which may enhance receptor binding but reduce metabolic stability compared to simpler pyrazoles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, amino-substituted pyrazole precursors (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) are reacted with acid anhydrides or chlorides under reflux conditions. Purification involves recrystallization from ethanol or dichloromethane. Intermediates are characterized using IR spectroscopy (to confirm functional groups like -OH and ester linkages), ¹H-NMR (to verify substituent positions and proton environments), and mass spectrometry (to confirm molecular ion peaks). Elemental analysis ensures purity .

Q. How are safety protocols implemented during the synthesis and handling of this compound?

- Methodological Answer : Researchers must adhere to GHS guidelines for handling corrosive or irritant intermediates. Key steps include:

- Using fume hoods to avoid inhalation of volatile reagents (e.g., DMF or NaN₃).

- Wearing nitrile gloves and protective eyewear to prevent skin/eye contact.

- Quenching reactive byproducts (e.g., HCl gas) with ice-water mixtures.

- Storing the hydrochloride salt in airtight containers under inert gas to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer : Statistical experimental design (e.g., factorial or response surface methodology) is critical. Variables like temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (NaN₃) are systematically varied. For instance, increasing NaN₃ concentration from 1.5 to 3.0 equivalents in DMF at 50°C improved azidomethylpyrazole yields by 22% . Post-reaction, techniques like vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) enhance purity .

Q. How can contradictions in pharmacological data (e.g., analgesic vs. ulcerogenic effects) be resolved?

- Methodological Answer : Discrepancies often arise from substituent-dependent activity. For example:

- Analgesic activity : Pyrazole esters with electron-withdrawing groups (e.g., -SO₂Me) show higher COX-2 inhibition (IC₅₀ = 1.2 μM) but may increase ulcerogenic risk.

- Mitigation strategy : Introduce hydrophilic groups (e.g., -OH in the 4-position) to reduce gastric toxicity. Comparative in vitro (RAW264.7 macrophage assays) and in vivo (rodent carrageenan-induced edema models) studies are recommended to balance efficacy and safety .

Q. What advanced analytical techniques resolve spectral ambiguities in structural elucidation?

- Methodological Answer :

- 2D-NMR (HSQC, HMBC) : Assigns quaternary carbons and long-range couplings (e.g., distinguishing ester vs. carboxylic acid protons).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₃ClN₂O₄ requires m/z 272.0564).

- X-ray crystallography : Resolves tautomeric ambiguities in the pyrazole ring (e.g., enol-keto forms) .

Q. How are structure-activity relationships (SARs) explored for novel derivatives?

- Methodological Answer :

- Core modifications : Replace the ethyl ester with methyl or benzyl esters to modulate lipophilicity (logP range: 1.8–3.5).

- Substituent effects : Introduce halogens (e.g., -Cl or -F) at the 5-position to enhance metabolic stability.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding to targets like p38 MAP kinase (binding energy ≤ -9.2 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers address variability in reported biological activity across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., NIH/3T3 fibroblasts) and positive controls (e.g., indomethacin for anti-inflammatory studies).

- Control pharmacokinetic variables : Administer compounds at fixed doses (e.g., 10 mg/kg) via intraperitoneal injection to reduce bioavailability disparities.

- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.